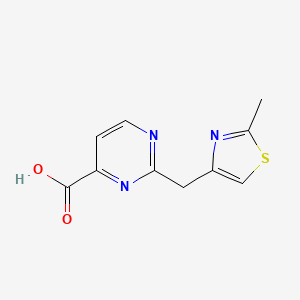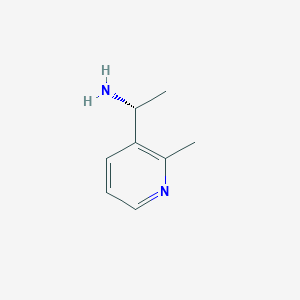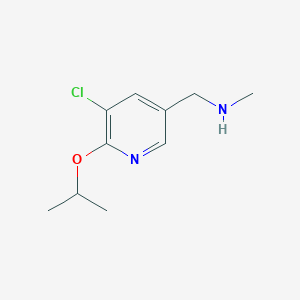
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, featuring a chloro-substituted pyridine ring with an isopropoxy group and a methylmethanamine moiety, makes it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves several steps, typically starting with the chlorination of a pyridine derivative. The isopropoxy group is introduced through an etherification reaction, followed by the addition of the N-methylmethanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids under palladium catalysis
Applications De Recherche Scientifique
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an immunomodulating agent, useful in treating autoimmune diseases and cancer.
Biological Studies: The compound is used in studying molecular interactions and pathways, particularly those involving pyridine derivatives.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, including immunomodulation and inhibition of specific pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
1-(5-Chloro-6-isopropoxypyridin-3-yl)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
5-Chloro-2-isopropoxypyridin-3-ylboronic acid: Similar in structure but with a boronic acid group, used in different coupling reactions.
Biaryl acyl-sulfonamide compounds: These compounds share some structural features and are used as sodium channel inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
1-(5-chloro-6-propan-2-yloxypyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)14-10-9(11)4-8(5-12-3)6-13-10/h4,6-7,12H,5H2,1-3H3 |
Clé InChI |
YJQPCJPTWIZQIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=N1)CNC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


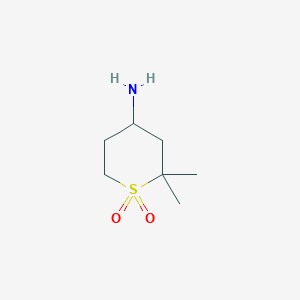
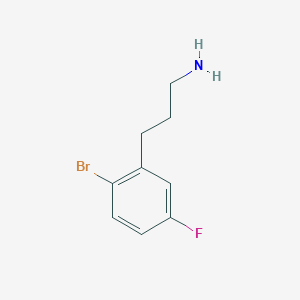
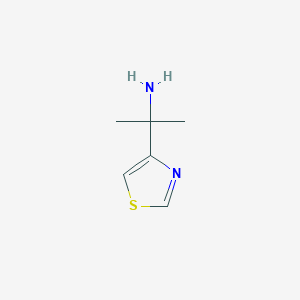
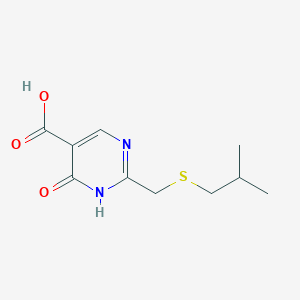
![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
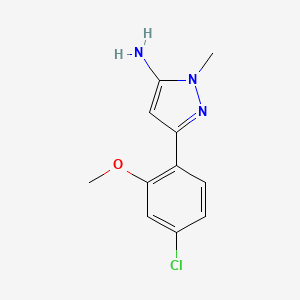
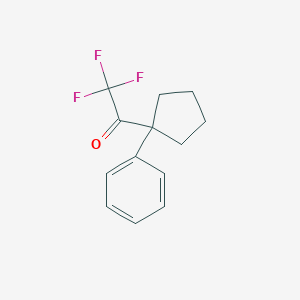
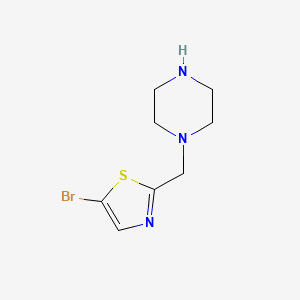
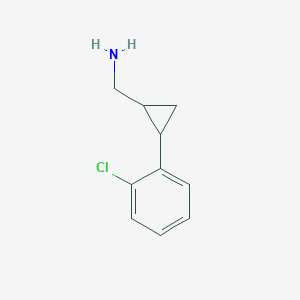
![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
